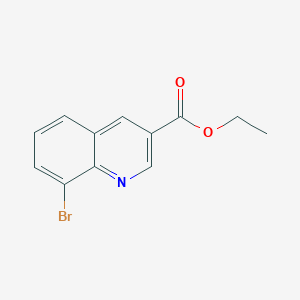

Ethyl 8-bromoquinoline-3-carboxylate

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 8-bromoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEFIYMEQZHVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627506 | |

| Record name | Ethyl 8-bromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347146-14-9 | |

| Record name | Ethyl 8-bromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of Ethyl 8 Bromoquinoline 3 Carboxylate

Reactivity of the C-8 Bromine Substituent

The bromine atom at the C-8 position is a key handle for introducing molecular diversity through various substitution and coupling reactions. Its reactivity is influenced by the electron-withdrawing nature of the quinoline (B57606) ring system.

Nucleophilic Aromatic Substitution Reactions

While less common than electrophilic substitutions on aromatic rings, nucleophilic aromatic substitution (SNAr) can occur on aryl halides that are activated by electron-withdrawing groups. The quinoline ring itself can activate the C-8 position towards nucleophilic attack. In these reactions, a nucleophile replaces the bromine atom. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. For SNAr to occur at the C-8 position of the quinoline, the negative charge in the Meisenheimer complex must be effectively delocalized by the ring nitrogen and the ester group.

Cross-Coupling Reactions for Further Functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The C-8 bromine atom serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling: The Suzuki reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide. This reaction is valued for the stability and low toxicity of the boronic acid reagents. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. While specific examples for ethyl 8-bromoquinoline-3-carboxylate are not prevalent in peer-reviewed literature, this methodology is widely applied to functionalize bromoquinolines.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. keyingchemical.comambeed.com This reaction is typically carried out under mild conditions with a base, such as an amine, to neutralize the hydrogen halide byproduct. ambeed.com It is a fundamental tool for the synthesis of arylalkynes and conjugated enynes, which are important structures in pharmaceuticals and materials science. ambeed.comgoogle.com

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. googleapis.com This reaction has largely replaced harsher traditional methods for synthesizing aryl amines due to its milder conditions and broad substrate scope. googleapis.com A specific application of this reaction on this compound has been documented in the synthesis of immunomodulatory compounds.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature | Time | Product |

|---|---|---|---|---|---|---|---|---|

| This compound | (R)-2-(1-aminoethyl)-4-chloro-6-fluorobenzonitrile | Bis(dibenzylideneacetone)palladium(0) | (R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP) | Sodium tert-butoxide | Toluene | 130°C | 18 h | Ethyl 8-(((R)-1-(2-cyano-3-fluoro-5-(trifluoromethyl)phenyl)ethyl)amino)quinoline-3-carboxylate |

Reductive Dehalogenation Pathways

Reductive dehalogenation is a process where the bromine atom is replaced by a hydrogen atom. This transformation can be achieved using various methods, including catalytic hydrogenation. For instance, using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source can effectively remove the bromo substituent from the quinoline ring. This reaction is useful when the quinoline-3-carboxylate scaffold is desired without substitution at the C-8 position.

Transformations Involving the Ethyl Carboxylate Group at C-3

The ethyl carboxylate group at the C-3 position is amenable to several common ester transformations, providing access to other important functional groups like carboxylic acids and amides.

Hydrolysis to Carboxylic Acid

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 8-bromoquinoline-3-carboxylic acid. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup to protonate the carboxylate salt. The resulting carboxylic acid is a key intermediate for further functionalization, such as amide bond formation.

Amidation and Transesterification Reactions

Amidation: The ethyl carboxylate can be converted directly to an amide by heating with an amine, although this often requires high temperatures. A more common and milder approach involves a two-step process. First, the ester is hydrolyzed to the carboxylic acid as described above. The resulting 8-bromoquinoline-3-carboxylic acid is then coupled with a primary or secondary amine using a standard peptide coupling reagent. Common coupling agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in the presence of an additive like HOBt (1-hydroxybenzotriazole) to form an activated ester intermediate that readily reacts with the amine. This method is widely used in medicinal chemistry to synthesize quinoline-3-carboxamides (B1200007).

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with a higher boiling alcohol in the presence of a catalyst and removing the ethanol (B145695) by-product can drive the equilibrium towards the formation of the new ester. This process is useful for modifying the ester group to alter the physical or chemical properties of the molecule.

Decarboxylation Reactions

The transformation of this compound to 8-bromoquinoline (B100496) can be achieved through a two-step sequence involving hydrolysis followed by decarboxylation. The initial step is the saponification of the ethyl ester to its corresponding carboxylic acid, 8-bromoquinoline-3-carboxylic acid. sigmaaldrich.comglpbio.com This intermediate is a β-keto acid analogue, with the nitrogen atom in the quinoline ring being in the beta position relative to the carboxyl group.

Upon heating, 8-bromoquinoline-3-carboxylic acid is susceptible to decarboxylation. This reaction proceeds through a cyclic transition state, which facilitates the elimination of carbon dioxide and the formation of an enol-like intermediate that subsequently tautomerizes to the more stable 8-bromoquinoline product. masterorganicchemistry.com The process is analogous to the decarboxylation of other β-keto acids, which readily lose CO₂ upon heating. masterorganicchemistry.com

Reactivity of the Quinoline Nitrogen

The nitrogen atom inherent to the quinoline structure plays a pivotal role in directing the molecule's reactivity, particularly in N-oxidation and photochemical pathways.

N-Oxidation and its Role as a Directing Group in Functionalization

The nitrogen atom in the quinoline ring can be oxidized to form the corresponding quinoline N-oxide. This transformation is significant because the N-oxide group acts as an effective directing group for C-H functionalization, particularly at the C2 position. mdpi.comnih.gov The oxygen atom of the N-oxide can coordinate to a metal catalyst, bringing it into close proximity to the C2-H bond and facilitating its activation. mdpi.com This strategy has been extensively used for the regioselective introduction of various functional groups onto the quinoline scaffold. For instance, palladium-catalyzed C2-arylation of quinoline N-oxides with aryl bromides proceeds through a concerted metalation-deprotonation (CMD) pathway. mdpi.com

| Reactant | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Quinoline N-oxide | N-benzylindole, Pd(OAc)₂, Ag₂CO₃, Pyridine (B92270), TBAB | 2-(1-benzyl-1H-indol-3-yl)quinoline 1-oxide | 68% | mdpi.com |

| Quinoline N-oxide | N-phenylhydrazinecarboxamide, CuBr, TBHP, DMSO, 100 °C | N-phenyl-1-oxyquinolin-2-yl)formamide | 92% | mdpi.com |

Photochemical Reactions and Hydrogen Abstraction Pathways

The quinoline nucleus is a chromophore that can participate in various photochemical reactions upon irradiation. nih.gov Arene-alkene cycloadditions (AAC) represent a powerful method for converting flat aromatic systems into complex three-dimensional structures. nih.gov Depending on the reaction conditions, photochemical cycloadditions can proceed through different excited states to yield ortho, meta, or para cycloadducts. nih.gov For quinolines, energy transfer (EnT) conditions can promote selective intermolecular para-cycloadditions with alkenes, affording valuable functionalized heterocyclic products. nih.gov

Other photochemical transformations of quinoline derivatives include cyclization reactions. For example, certain 1-azabuta-1,3-dienes can undergo photochemical cyclization to produce 2,3-diphenylquinoline (B3369077) derivatives in good yields. rsc.org While specific studies on the photochemical behavior of this compound are not extensively detailed in the surveyed literature, its quinoline core suggests a potential for undergoing such cycloaddition and cyclization reactions under appropriate photochemical conditions.

Functionalization of the Quinoline Ring System

The quinoline ring of this compound is amenable to a variety of functionalization reactions, including direct C-H activation and derivatization at specific ring positions.

C-H Functionalization Strategies on the Quinoline Core

Transition metal-catalyzed C-H functionalization is a powerful strategy for the direct introduction of new bonds to the quinoline core, minimizing the need for pre-functionalized starting materials. nih.gov The inherent directing ability of the quinoline nitrogen typically favors functionalization at the C2 and C8 positions. mdpi.com For a substrate like this compound, which is already substituted at C3 and C8, C-H functionalization would be directed to other available positions. Nickel-catalyzed C2 alkenylation of quinolines with alkynes has been reported, proceeding via a metalation-deprotonation mechanism. mdpi.com Such strategies could potentially be applied to further functionalize the quinoline core of the title compound.

Regioselective Derivatization at Other Ring Positions (e.g., C-4, C-7)

Beyond C-H activation, other regioselective derivatizations can be achieved. For instance, the bromination of 8-substituted quinolines has been shown to yield mixtures of 5- and 7-bromo derivatives. researchgate.net Furthermore, employing a directing group at the C8-position can steer functionalization to the C7-position, as demonstrated in the Rh-catalyzed C7 alkenylation of quinolines bearing an N-pivaloylamino group at C8. mdpi.com

The most prominent reactivity of the 8-bromoquinoline scaffold involves the C-Br bond. The bromine atom at the C8 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the 8-bromoquinoline with various organoboron reagents. wikipedia.org It has been successfully applied to synthesize 8-arylquinolines from 8-bromoquinolines in high yields. youtube.comacs.org The reaction is tolerant of various functional groups and provides a robust method for introducing aryl and heteroaryl substituents at the C8 position. nih.gov

| Substrate | Coupling Partner | Catalyst & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 8-Bromoquinoline | Pyridine-3-boronic acid | Pd(PPh₃)₄, Base | 8-(Pyridin-3-yl)quinoline | N/A | youtube.com |

| 8-Bromoquinoline | Arylboronic acid | Pd-CataCXiumA-G3, TMSOK, Trimethyl borate | 8-Arylquinoline | High | nih.gov |

Sonogashira Coupling: This cross-coupling reaction facilitates the formation of a carbon-carbon bond between the C8 of the quinoline and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org It is a highly effective method for synthesizing 8-alkynylquinoline derivatives, which are valuable intermediates in the synthesis of more complex molecules and materials. nih.govsoton.ac.uk

| Substrate | Coupling Partner | Catalyst & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 8-Bromoguanosine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Amberlite resin | 8-(Phenylethynyl)guanosine | High Purity | nih.gov |

| 6-Bromo-3-fluoro-2-picolinonitrile | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄, CuI, THF/Et₃N | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | High | soton.ac.uk |

Radical Pathway Investigations in Transformations

Investigations into the radical pathways of this compound are not extensively documented in dedicated studies. However, by examining the reactivity of analogous quinoline systems and the general principles of radical chemistry, plausible radical transformations can be inferred. The presence of the bromine atom on the quinoline ring at the 8-position suggests the potential for the formation of an aryl radical, a highly reactive intermediate that can participate in a variety of subsequent reactions.

The generation of a quinolinyl radical from this compound would typically involve the homolytic cleavage of the carbon-bromine bond. This can be initiated through several methods, including photolysis, thermolysis in the presence of a radical initiator, or single-electron transfer from a photocatalyst or a metal complex. organic-chemistry.orgbldpharm.com Once formed, this electrophilic aryl radical can engage in intramolecular cyclization, hydrogen atom abstraction, or intermolecular addition to unsaturated systems. organic-chemistry.org

While direct studies on this compound are scarce, research on similar quinoline derivatives provides valuable insights into potential radical reactivity. For instance, the radical bromination of ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) under photocatalytic conditions demonstrates that the quinoline ring system is amenable to radical transformations. bldpharm.com In this specific case, the reaction led to the formation of ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate, indicating that radical processes can occur at both the alkyl substituent and the aromatic core. bldpharm.com

Furthermore, the synthesis of quinoline-3-carboxylates has been achieved through the radical cyclization of iminyl radicals, which are generated from precursors under visible light irradiation with NBS. researchgate.net This highlights the utility of radical pathways in constructing the quinoline-3-carboxylate scaffold itself.

Although not strictly a radical pathway, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are common for aryl halides like this compound. organic-chemistry.org While these reactions are generally considered to proceed through an oxidative addition/reductive elimination cycle on the metal center, radical intermediates have been proposed in some catalytic cycles, particularly under certain conditions or with specific ligand and substrate combinations.

The table below outlines a plausible, albeit hypothetical, radical reaction pathway involving this compound based on established principles of radical chemistry.

| Step | Description | Intermediate |

| 1. Initiation | Homolytic cleavage of the C-Br bond in this compound, potentially initiated by a radical initiator (e.g., AIBN) or photolysis, to form a quinolinyl radical. | 8-Quinolyl-3-carboxylate radical |

| 2. Propagation | The quinolinyl radical abstracts a hydrogen atom from a suitable donor (e.g., tributyltin hydride) to form ethyl quinoline-3-carboxylate. The resulting radical from the donor can then react with another molecule of this compound. | Ethyl quinoline-3-carboxylate |

| 3. Termination | Combination of two quinolinyl radicals to form a biquinoline dimer. | Dimer of Ethyl quinoline-3-carboxylate |

The following table summarizes the key reagents and their potential roles in hypothetical radical transformations of this compound.

| Reagent | Potential Role in Radical Transformation | Reference |

| N-Bromosuccinimide (NBS) * | Radical brominating agent, source of bromine radicals under initiation. | bldpharm.comresearchgate.net |

| Benzoyl Peroxide (BPO) | Radical initiator, decomposes upon heating to form phenyl radicals. | bldpharm.com |

| Azobisisobutyronitrile (AIBN) | Radical initiator, decomposes upon heating to form isobutyronitrile (B166230) radicals and nitrogen gas. | organic-chemistry.orgbldpharm.com |

| Tributyltin Hydride (Bu₃SnH) | Radical mediator, source of hydrogen atoms for radical reduction. | organic-chemistry.orgbldpharm.com |

| Palladium Catalysts | Can potentially be involved in single-electron transfer processes that generate radical intermediates in some cross-coupling reactions. | organic-chemistry.org |

Structure Activity Relationship Sar Studies and Medicinal Chemistry Applications

General Design Principles for Quinoline-Based Therapeutic Agents

The therapeutic potential of a quinoline-based compound is highly dependent on the nature and position of its substituents. researchgate.net Structure-activity relationship (SAR) studies have demonstrated that modifications at nearly every position of the quinoline (B57606) ring can significantly influence the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. orientjchem.orgoup.com

Impact of C-8 Bromine Substitution on Biological Activity

The C-8 position of the quinoline ring is a critical site for substitution that can profoundly influence a compound's biological properties. The introduction of a bromine atom at this position, as seen in Ethyl 8-bromoquinoline-3-carboxylate, leverages the unique characteristics of halogens to modulate the molecule's activity.

Halogens, particularly fluorine, chlorine, and bromine, are frequently incorporated into drug candidates to enhance their therapeutic profiles. The presence of a halogen at the C-8 position of the quinoline ring has been shown to improve oral absorption and enhance activity against anaerobic bacteria. nih.gov Halogenation can alter a molecule's lipophilicity, which in turn affects its ability to cross cell membranes and distribute throughout the body. Furthermore, halogens can participate in "halogen bonding," a specific and directional non-covalent interaction with biological targets that can contribute to binding affinity. However, the nature of the substituent at the C-8 position can also influence side effects; for example, a halogen at this position has been linked to greater phototoxicity compared to hydrogen or methoxy (B1213986) groups. nih.gov The process of bromination on 8-substituted quinolines can be complex, sometimes yielding a mixture of mono- and di-bromo derivatives depending on the reaction conditions and the equivalents of the brominating agent used. researchgate.netacgpubs.orgresearchgate.net

The effects of the C-8 bromine atom are rooted in its fundamental electronic and steric properties. Electronically, bromine acts as an electron-withdrawing group through induction, which alters the electron density distribution across the quinoline ring system. This modification can influence how the molecule interacts with electron-rich or electron-poor regions of a receptor or enzyme active site. While electrophilic attack on an unsubstituted quinoline ring typically occurs at the 5- and 8-positions, the presence of substituents dramatically alters this reactivity. quora.com

Influence of the C-3 Carboxylate Moiety on SAR

The substituent at the C-3 position of the quinoline ring plays a pivotal role in defining the molecule's interactions with biological targets. In the case of this compound, this position is occupied by an ethyl ester of a carboxylic acid.

The choice of functional group at the C-3 position—be it an ester, a carboxylic acid, or an amide—can lead to significant differences in biological activity. The conversion of an ester to its corresponding carboxylic acid alters key physicochemical properties like acidity (pKa) and hydrogen bonding capability. nih.gov For instance, studies on 2,4-disubstituted quinoline-3-carboxylate derivatives revealed that the hydrolyzed carboxylic acid forms exhibited higher selectivity for cancer cell lines over non-cancerous cells compared to their parent ester compounds. nih.gov This enhanced selectivity was attributed to changes in the compound's pKa, which affects drug absorption in the acidic environment of tumor tissues. nih.gov

Similarly, research comparing quinoline-3-carboxamides (B1200007) to related structures has shown that the amide functionality can confer potent biological activities. researchgate.net The specific nature of the amide (primary, secondary, or tertiary) and the substituents attached to the nitrogen atom further modulate this activity. researchgate.netnih.gov The distinct hydrogen-bonding patterns and electronic profiles of esters (hydrogen bond acceptors), carboxylic acids (hydrogen bond donors and acceptors), and amides (donors and acceptors) are fundamental to these observed differences in bioactivity. nih.govresearchgate.net

| Quinoline Core | C-3 Functional Group | Representative Bioactivity (IC50 in µM) | Reference Finding |

|---|---|---|---|

| 2,4-disubstituted quinoline | Ester (-COOEt) | Higher | Parent esters showed micromolar inhibition but lower selectivity for cancer cells. nih.gov |

| 2,4-disubstituted quinoline | Carboxylic Acid (-COOH) | Lower (but more selective) | Resulting acids exhibited higher selectivity for cancer cells over non-cancerous cells. nih.gov |

| 2-chloroquinoline | Amide (-CONH-Ar) | Weak (mM range) | Synthesized quinoline-3-carboxamide (B1254982) derivatives showed weak antibacterial activity. researchgate.net |

The C-3 carboxylate moiety is a crucial anchor for receptor binding. The carboxylate of some inhibitors, for example, can form a salt bridge with arginine residues and hydrogen bonds with other residues like glutamine in the binding pocket of enzymes such as dihydroorotate (B8406146) dehydrogenase. nih.gov The ethyl ester group of this compound possesses conformational flexibility due to the rotation around its single bonds. This flexibility can be advantageous, allowing the ligand to adapt its shape to fit optimally within the contours of a receptor's binding site—a concept known as induced fit. duke.eduosu.edu

Comprehensive SAR Studies of this compound Analogues

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents. nih.gov The functionalization of this moiety at various positions significantly influences the pharmacological activity of the resulting derivatives. nih.govfrontiersin.org this compound serves as a key intermediate, and understanding the structure-activity relationships (SAR) of its analogues is crucial for designing more potent and selective drug candidates.

Research on various quinoline derivatives has shown that the position and nature of substituents are critical. For instance, in the context of anticancer activity, the presence of a hydroxyl group at the C-8 position of the quinoline ring has been associated with enhanced potential. researchgate.net The introduction of halogen atoms, such as the bromine at position C-8 in the parent structure, is a common strategy in medicinal chemistry. Halogens can alter the electronic properties of the ring and often enhance membrane permeability and binding affinity. orientjchem.org

Studies on related 8-substituted quinolines have demonstrated that bromination can lead to compounds with significant cytotoxic effects. researchgate.net For example, the bromination of 8-hydroxyquinoline (B1678124) and 8-methoxyquinoline (B1362559) has produced derivatives with potent antiproliferative activity against various cancer cell lines. researchgate.net This suggests that the 8-bromo substitution is a key determinant of activity in this class of compounds. Further modifications, such as the introduction of additional substituents or the alteration of existing ones (like the ester group at C-3), would be expected to further refine the biological activity profile.

The biological potency and selectivity of quinoline derivatives are highly sensitive to the nature and position of substituents on the heterocyclic ring. nih.govrsc.org For analogues of this compound, the interplay between the bromo group at C-8, the ethyl carboxylate group at C-3, and other potential substitutions dictates the compound's interaction with biological targets.

A study evaluating bromo derivatives of 8-substituted quinolines as anticancer agents revealed critical SAR insights. The research highlighted that 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-methoxyquinoline (B2414839) demonstrated significant antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines. researchgate.net The presence of the bromo substituent was integral to this activity.

Specifically, the study showed that 5,7-dibromo-8-hydroxyquinoline had IC₅₀ values of 6.7 µg/mL, 8.2 µg/mL, and 10.3 µg/mL against C6, HeLa, and HT29 cells, respectively. researchgate.net This indicates a high level of cytotoxic effect. Furthermore, certain bromo- and cyano-substituted 8-hydroxyquinolines were identified as potential topoisomerase I inhibitors, suggesting a possible mechanism of action for their anticancer effects. researchgate.net

The ethyl carboxylate group at the C-3 position primarily influences the molecule's polarity and ability to act as a hydrogen bond acceptor. Modifications at this position, for instance, by changing the ester to an amide or a carboxylic acid, would significantly alter the compound's pharmacokinetic properties and potentially its target-binding interactions. For example, the parent carboxylic acid, 8-bromoquinoline-3-carboxylic acid, would have different solubility and ionization characteristics compared to its ethyl ester derivative. clearsynth.combldpharm.com

The following table summarizes the reported antiproliferative activities of some relevant brominated 8-substituted quinoline analogues. researchgate.net

| Compound | Cell Line | IC₅₀ (µg/mL) |

| 5,7-Dibromo-8-hydroxyquinoline | C6 | 6.7 |

| HeLa | 8.2 | |

| HT29 | 10.3 | |

| 7-Bromo-8-methoxyquinoline | C6 | 15.6 |

| HeLa | 18.3 | |

| HT29 | 25.6 | |

| 5,7-Dibromo-8-aminoquinoline | C6 | >50 |

| HeLa | >50 | |

| HT29 | >50 |

Data sourced from a study on bromo derivatives of 8-substituted quinolines. researchgate.net

These findings underscore the importance of the substituent at the C-8 position (hydroxy vs. methoxy vs. amino) and the pattern of bromination in determining the biological potency of these quinoline scaffolds. researchgate.net

Scaffold Hopping and Bioisosteric Replacements in Quinoline Medicinal Chemistry

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug discovery to identify novel chemotypes with improved properties while retaining the key pharmacophoric features of a parent molecule. nih.govfiveable.me These approaches are widely applied in quinoline medicinal chemistry to overcome challenges such as poor pharmacokinetics, toxicity, or lack of selectivity, and to generate new intellectual property. nih.gov

Scaffold hopping involves replacing the central core of a molecule—in this case, the quinoline ring—with a different, structurally distinct scaffold that maintains a similar three-dimensional arrangement of essential binding groups. researchgate.net For quinoline-based compounds, this could mean replacing the quinoline core with other bicyclic heteroaromatic systems. For example, a study on inhibitors of the NorA efflux pump in Staphylococcus aureus utilized a scaffold hopping approach to replace the quinoline core with other 6,6-bicyclic systems, leading to the identification of potent quinazoline-based inhibitors. nih.gov This demonstrates that alternative heterocyclic systems can effectively mimic the quinoline scaffold's function. nih.gov

Bioisosteric replacement is a more subtle modification, involving the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new molecule with similar biological activity. researchgate.net Bioisosterism can be used to fine-tune a molecule's properties to enhance potency, selectivity, or metabolic stability. fiveable.me

In the context of quinoline chemistry, bioisosteric replacements can be applied to various parts of the molecule.

Ring Equivalents: The entire quinoline ring could be replaced by a bioisosteric ring system like quinazoline (B50416) or quinoxaline (B1680401). nih.gov

Functional Group Replacements: The ethyl carboxylate group at C-3 of this compound could be replaced with bioisosteric groups such as a tetrazole, an acyl sulfonamide, or other acidic moieties to modulate acidity and pharmacokinetic parameters.

Atom Replacements: The bromine atom at C-8 could be swapped with other halogens (Cl, F) or a trifluoromethyl (CF₃) group to alter lipophilicity and electronic influence. The nitrogen atom in the quinoline ring itself can be considered a bioisostere of a CH group in the analogous naphthalene (B1677914) scaffold, a replacement that introduces a key hydrogen bond acceptor site and alters the molecule's basicity. nih.gov

These strategies allow medicinal chemists to systematically explore the chemical space around a lead compound like this compound to optimize its drug-like properties. rsc.org

Pharmacological and Biological Evaluations of Ethyl 8 Bromoquinoline 3 Carboxylate and Its Analogues

Antimicrobial Activities

Analogues of ethyl 8-bromoquinoline-3-carboxylate have been investigated for their efficacy against various microbial pathogens, including bacteria and fungi.

Derivatives of the quinoline (B57606) core structure have demonstrated notable antibacterial properties. For instance, a series of substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids have been synthesized and evaluated for their antibacterial activity. nih.gov One of the most potent compounds in this series, 7-(trans-3-amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid, showed powerful antibacterial action against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. nih.gov

Similarly, novel 8-hydroxyquinoline (B1678124) derivatives have been prepared and screened for their in vitro antibacterial activity against several bacterial strains. These compounds generally show greater activity against Gram-positive bacteria than Gram-negative bacteria, a phenomenon that may be attributed to the structural differences in the bacterial cell wall. scienceopen.com For example, certain 8-hydroxyquinoline derivatives bearing electron-donating substituents on a grafted benzene (B151609) ring exhibit enhanced antibacterial effects. scienceopen.com

In a study of diphenyl ether derivatives, ethyl 3,5-dibromoorsellinate, a monoaromatic compound, displayed a promising Minimum Inhibitory Concentration (MIC) value of 4 μg/mL against Staphylococcus aureus strains. nih.gov Generally, such monoaromatic compounds tend to be more effective against Gram-positive bacteria as compared to Gram-negative bacteria. nih.gov

A series of 5-nitrofuran-triazole conjugates also exhibited significant inhibitory activity against Gram-positive pathogenic strains, with some compounds showing an MIC value of 1.17 μg/ml. nih.gov Their efficacy against Gram-negative strains was observed to be milder. nih.gov

Interactive Data Table: Antibacterial Activity of Selected Quinoline Analogues

Below is a summary of the antibacterial activity of various quinoline analogues.

| Compound/Analogue Class | Bacterial Strain(s) | Activity/MIC Value | Source(s) |

| 7-(trans-3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid | Gram-positive and Gram-negative bacteria, including P. aeruginosa | Highly potent | nih.gov |

| 8-Hydroxyquinoline derivatives | Vibrio parahaemolyticus, Staphylococcus aureus | MIC = 10.6 mg/mL (for a specific derivative) | scienceopen.com |

| Ethyl 3,5-dibromoorsellinate | S. aureus | MIC = 4 μg/mL | nih.gov |

| 5-Nitrofuran-triazole conjugates | Gram-positive strains | MIC = 1.17 μg/mL (for most active compounds) | nih.gov |

The antifungal potential of quinoline derivatives has also been a subject of scientific inquiry. A study focused on 8-hydroxyquinoline derivatives, including clioquinol (B1669181), 8-hydroxy-5-quinolinesulfonic acid, and 8-hydroxy-7-iodo-5-quinolinesulfonic acid, demonstrated their activity against various Candida and dermatophyte species. nih.gov The MIC values for these compounds varied, with clioquinol showing a range of 0.031-2 μg/ml. nih.gov These compounds were found to have a fungistatic effect on Candida. nih.gov

Furthermore, a series of novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives were synthesized and showed promising in vitro antifungal activity against seven different fungal pathogens. nih.gov Many of these compounds exhibited potent antifungal effects with MICs of ≤ 0.0313 μg/mL against Candida glabrata, Candida auris, Candida parapsilosis, and Cryptococcus neoformans. nih.gov

The search for new treatments for tuberculosis has led to the investigation of quinoline derivatives. A study on arylated quinoline carboxylic acids (QCAs) revealed that while many initial derivatives had poor anti-TB activity (MIC90 > 64 μg/mL), further functionalization led to more active compounds. mdpi.com For instance, a 1-butylated QCA derivative showed high inhibitory activity against Mycobacterium tuberculosis H37Rv with an MIC90 of > 16 μg/mL. mdpi.com Another analogue, 2-([1,1'-biphenyl]-4-yl)-8-bromoquinoline-4-carboxylic acid, was also synthesized as part of this research. mdpi.com

In a separate study, esters of quinoxaline (B1680401) 1,4-di-N-oxide were evaluated for their anti-M. tuberculosis activity. Several of these derivatives, including both methyl and ethyl esters, showed good activity with MIC values below 2.5 µg/mL. nih.gov One compound, T-015, which has a carboxyethyl group, had an MIC of 0.50 µg/mL. nih.gov Another compound, 8e from a series of 5-nitrofuran-triazole conjugates, demonstrated promising antitubercular activity with an MIC value of 0.25 μg/ml against the Mycobacterium tuberculosis H37Rv strain. nih.gov

Anticancer and Antiproliferative Studies

The cytotoxic and apoptosis-inducing effects of this compound analogues have been explored in various cancer cell lines.

Novel brominated methoxyquinolines and a nitrated bromoquinoline derivative have been synthesized and tested for their antiproliferative activity against several cancer cell lines. researchgate.net The cytotoxic activity of these compounds was evaluated on C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colorectal adenocarcinoma) cells. researchgate.net For example, one of the nitrated bromoquinoline derivatives (compound 17) and a brominated methoxyquinoline (compound 7) showed higher cytotoxicity (around 80%) on HeLa and HT29 cells, respectively, compared to the standard drug 5-fluorouracil (B62378) (5-FU). researchgate.net Another brominated methoxyquinoline (compound 11) displayed a lower cytotoxic effect (15%-28%) across the tested cell lines compared to 5-FU. researchgate.net

Interactive Data Table: In Vitro Cytotoxicity of Brominated Quinoline Analogues

The table below summarizes the half-maximal inhibitory concentration (IC50) values of selected brominated quinoline analogues against various cancer cell lines.

| Compound | C6 (μM) | HeLa (μM) | HT29 (μM) | Source(s) |

| Compound 7 (brominated methoxyquinoline) | 35.84 ± 1.27 | 45.21 ± 1.33 | 29.85 ± 1.02 | researchgate.net |

| Compound 11 (brominated methoxyquinoline) | 65.33 ± 1.54 | 75.82 ± 1.87 | 55.43 ± 1.48 | researchgate.net |

| Compound 17 (nitrated bromoquinoline) | 40.12 ± 1.31 | 30.56 ± 1.11 | 42.17 ± 1.24 | researchgate.net |

| 5-Fluorouracil (5-FU) | 50.21 ± 1.45 | 40.11 ± 1.32 | 60.34 ± 1.63 | researchgate.net |

The mechanism of anticancer activity for many quinoline derivatives involves the induction of apoptosis, or programmed cell death. An analogue, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, was found to induce apoptosis in MCF-7 breast cancer cells. nih.govnih.gov Treatment with this compound led to a significant reduction in cell viability. nih.govnih.gov

Another related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was also shown to induce apoptosis. mdpi.com In MCF-7 cells, this compound arrested the cell cycle in the G1 phase and triggered apoptosis at its IC50 concentration of 168.78 µM. mdpi.com The pro-apoptotic effects of certain caffeic and ferulic acid derivatives have also been demonstrated, with some compounds showing a high percentage of cells in the late apoptotic stage. mdpi.com

Furthermore, 8-quinolinecarboxaldehyde (B1295770) selenosemicarbazone was reported to induce a higher apoptotic response in both acute monocytic leukemia (THP-1) and pancreatic adenocarcinoma (AsPC-1) cell lines when compared to cisplatin. nih.gov The apoptosis triggered by this compound was found to be highly dependent on caspases. nih.gov

Antiviral Activities (e.g., against Enterovirus D68)

The quinoline scaffold, central to the structure of this compound, has been a focal point in the search for novel antiviral agents. Enterovirus D68 (EV-D68) is a pathogen that primarily causes respiratory illness but can lead to severe neurological complications, and currently has no approved vaccine or antiviral treatment. nih.govnih.gov Research has been directed at improving the antiviral potency of known EV-D68 inhibitors, such as dibucaine, through the synthesis and evaluation of quinoline analogues. nih.govnih.gov

In these investigations, a series of synthesized quinoline compounds were tested for their ability to inhibit the cytopathic effect of EV-D68 in cell cultures. nih.gov Three specific analogues, identified as compounds 10a, 12a, and 12c, demonstrated significantly improved potency with half-maximal effective concentrations (EC₅₀) below 1 µM. nih.govnih.gov These compounds also exhibited a high selectivity index (SI), a crucial measure of an antiviral's specificity, exceeding 180 against five different strains of the EV-D68 virus. nih.govnih.gov Further studies showed that these lead compounds were also effective in neuronal cell lines, indicating their potential for treating both respiratory and neurological manifestations of EV-D68 infection. nih.govnih.gov

The mechanism of action for these quinoline analogues appears to involve the inhibition of viral replication. nih.gov Experimental data confirmed that the compounds impede the synthesis of viral RNA and proteins. nih.gov This is consistent with the inhibition of the viral 2C protein, a non-structural protein essential for the virus's life cycle. nih.gov Docking studies suggest that the ethyl carboxylate group of these quinoline derivatives fits into a hydrophobic pocket of the viral protein VP1, a position structurally equivalent to the binding site of other known enterovirus inhibitors like pleconaril. acs.org

Table 1: Antiviral Activity of Lead Quinoline Analogues against EV-D68

Antimalarial Investigations

The emergence of drug-resistant strains of Plasmodium parasites, the causative agents of malaria, necessitates the development of new antimalarial drugs. nih.gov Quinoline-3-carboxylates have been explored as potential scaffolds for such agents. nih.gov Research in this area has involved the design and synthesis of substituted quinoline-3-carboxylates aimed at inhibiting essential parasite enzymes, such as N-Myristoyltransferases (NMTs). nih.gov These enzymes are vital for parasite survival, making them attractive drug targets. nih.gov

A study focusing on 4, 6, and 7-substituted quinoline-3-carboxylates evaluated their in vitro efficacy against both chloroquine-sensitive (Pf3D7) and chloroquine-resistant (PfINDO) strains of Plasmodium falciparum. nih.gov Among the synthesized compounds, two derivatives, 9n and 9o, displayed excellent anti-plasmodial activity. nih.gov Compound 9o was particularly effective against the resistant PfINDO strain, with a half-maximal inhibitory concentration (IC₅₀) of 2.8 µM. nih.gov Compound 9n also showed potent activity against both the sensitive and resistant strains. nih.gov These findings suggest that the quinoline-3-carboxylate scaffold holds promise for the development of new antimalarials capable of overcoming existing resistance mechanisms. nih.gov

Table 2: In Vitro Antimalarial Activity of Quinoline-3-carboxylate Derivatives

Other Noteworthy Biological Activities

Antioxidant Effects

The antioxidant potential of quinoline derivatives has been a subject of scientific inquiry. However, studies evaluating a range of quinoline-related carboxylic acids, including quinoline-3-carboxylic acid, have found that these compounds generally lack significant antioxidant properties. nih.gov Specifically, when tested using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the quinoline derivatives did not show notable capacity compared to the standard antioxidant, ascorbic acid. nih.gov

Anti-inflammatory Potential

In contrast to their antioxidant profile, quinoline derivatives have demonstrated significant anti-inflammatory activity. nih.gov Selected quinoline-3-carboxylic acids exerted impressive anti-inflammatory effects in assays using lipopolysaccharide (LPS) to induce inflammation in RAW264.7 mouse macrophage cells. nih.gov The activity was found to be comparable to that of the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, and importantly, this effect was observed at concentrations that were not cytotoxic to the inflamed macrophage cells. nih.gov

Antiprotozoal and Antileishmanial Activity

The quinoline core is a well-established pharmacophore in antiprotozoal drug discovery. While direct studies on this compound are limited in this area, related quinoline compounds have shown significant activity. The 8-aminoquinoline (B160924) tafenoquine, for instance, has demonstrated potent in vitro activity against various Leishmania species, with IC₅₀ values ranging from 0.1 to 4.0 µM against both drug-sensitive and drug-resistant strains. Furthermore, other quinoline derivatives have been investigated for their effects on Leishmania mexicana, the parasite responsible for cutaneous leishmaniasis. This body of research indicates the potential of the broader quinoline class, to which this compound belongs, as a source for developing new antiprotozoal and antileishmanial agents.

Evaluation of Selectivity and Potential Off-Target Effects

A critical aspect of drug development is ensuring that a compound is selective for its intended target, thereby minimizing off-target effects and potential toxicity. For the antiviral quinoline analogues related to this compound, selectivity has been a key measure of their therapeutic potential. nih.govnih.gov The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC₅₀) to the effective antiviral concentration (EC₅₀), provides a quantitative measure of this property. nih.gov

In the studies against Enterovirus D68, the lead quinoline compounds (10a, 12a, and 12c) were identified as having a high selectivity index of over 180. nih.govnih.gov This high value indicates that the concentration required to inhibit the virus is more than 180 times lower than the concentration that would cause toxicity to the host cells. nih.gov Such a high degree of selectivity is a highly desirable characteristic for any antiviral drug candidate, suggesting a favorable window between efficacy and toxicity. nih.govnih.gov

Table 3: Mentioned Compounds

Interaction with Nucleic Acids and Associated Enzymes

The core quinoline structure is a key feature in a class of antibiotics that target bacterial enzymes essential for DNA replication and maintenance.

DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, a process crucial for DNA replication. nih.gov This enzyme, which is absent in higher eukaryotes, is a validated target for antibacterial drugs. nih.gov The general mechanism for quinoline-based inhibitors involves interfering with the enzyme's function. These inhibitors can act in two primary ways: as catalytic inhibitors that block the enzyme's activity, such as its ATPase function, or as "poisons" that stabilize the transient covalent complex formed between the gyrase and cleaved DNA. nih.gov This stabilization leads to double-strand DNA breaks and, ultimately, bacterial cell death. nih.gov

Derivatives of 4-quinolone-3-carboxylic acid have been used as antibacterial agents since 1962. semanticscholar.org Molecular docking studies on related compounds, such as [2,3′-biquinoline]-4-carboxylic acid analogs, against E. coli DNA gyrase B have shown that the quinoline core can fit within the enzyme's active site, interacting with key amino acid residues like Asp-73 and Arg-76. semanticscholar.org Although direct evidence for this compound is not available, its quinoline-3-carboxylate structure suggests it may possess a similar potential to interact with the ATP-binding site on the GyrB subunit or the DNA-cleavage site on the GyrA subunit, thereby inhibiting bacterial growth.

Topoisomerases are vital enzymes that resolve topological problems in DNA during cellular processes. nih.gov Besides DNA gyrase (a type II topoisomerase), Topoisomerase IV (another bacterial type II topoisomerase) and Topoisomerase I (a type I enzyme) are also significant drug targets.

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) replicated circular chromosomes in bacteria. nih.gov Like DNA gyrase, it is a heterotetrameric enzyme with subunits (ParC and ParE) homologous to GyrA and GyrB. nih.govmdpi.com Many quinolone antibiotics exhibit dual-targeting capabilities, inhibiting both DNA gyrase and topoisomerase IV, which can be an effective strategy to combat the development of antibiotic resistance. nih.gov Gallate derivatives, for instance, have been shown to inhibit E. coli Topoisomerase IV. nih.gov Given the structural similarities in the quinoline family, it is plausible that this compound could also exhibit inhibitory activity against Topoisomerase IV.

Topoisomerase I: Human Topoisomerase I (Top1) is a well-established target for anticancer drugs. nih.gov Research into various heterocyclic compounds has demonstrated that the isoquinoline (B145761) scaffold, a structural isomer of quinoline, is a potent inhibitor of Top1. nih.govnih.gov Furthermore, studies on quinolinylphosphonates, where a phosphonate (B1237965) group acts as an isostere for the carboxylate group, have shown inhibitory activity against human Topoisomerase 1B (hTOP1B). mdpi.com This suggests that the quinoline core, including derivatives like this compound, could potentially be investigated for similar activities.

Interaction with Specific Cellular Protein Targets

The biological activity of quinoline derivatives extends beyond topoisomerases to include interactions with other critical cellular proteins.

Molecular docking is a computational technique used to predict how a molecule binds to a protein target. semanticscholar.org While no specific docking studies involving this compound and viral proteins like VP1 were found, extensive docking analyses have been performed on similar structures against bacterial targets.

For instance, docking studies of novel [2,3′-biquinoline]-4-carboxylic acid analogs with S. aureus topoisomerase IV (PDB ID: 2INR) and E. coli DNA gyrase B (PDB ID: 6F86) have been conducted to elucidate their binding modes. semanticscholar.org These studies help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. mdpi.com Similarly, hydroxy-3-arylcoumarins have been docked with S. aureus topoisomerase II DNA gyrase to understand their antibacterial mechanism. nih.gov Such in silico approaches suggest that the quinoline ring of this compound, combined with its bromo and ethyl carboxylate substituents, could form specific binding interactions with various bacterial protein pockets, providing a basis for its potential antimicrobial activity.

The inhibition of metabolic enzymes is another avenue through which quinoline compounds can exert biological effects.

Lactate Dehydrogenase (LDH): LDH is a critical enzyme in anaerobic glycolysis, a pathway often exploited by cancer cells for energy production (the Warburg effect). mdpi.com Inhibition of LDH is therefore a promising strategy for cancer therapy. nih.govrsc.org Research has shown that various quinoline derivatives are effective LDH inhibitors. For example, a family of ethyl pyrimidine-quinolinecarboxylate derivatives demonstrated potent inhibition of human LDH A (hLDHA), with some compounds achieving IC₅₀ values around 1 µM. mdpi.com Quinoline 3-sulfonamides have also been identified as potent LDHA inhibitors. researchgate.net Although direct inhibitory data for this compound against LDH is not available, the proven activity of related quinoline carboxylates makes it a plausible candidate for LDH inhibition.

Table 1: Inhibitory Activity of Related Quinolone Derivatives against Lactate Dehydrogenase (LDH)

| Compound Class | Specific Derivative Example | Target | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Ethyl Pyrimidine-Quinolinecarboxylates | Compound 16a | hLDHA | ~1 µM | mdpi.com |

| Ethyl Pyrimidine-Quinolinecarboxylates | Compound 18b | hLDHA | ~1 µM | mdpi.com |

| Ethyl Pyrimidine-Quinolinecarboxylates | Compound 18c | hLDHA | ~1 µM | mdpi.com |

| Ethyl Pyrimidine-Quinolinecarboxylates | Compound 18d | hLDHA | ~1 µM | mdpi.com |

| Quinoline 3-Sulfonamides | GSK2837808A | LDHA | 2.6 nM | researchgate.net |

Homeodomain-interacting protein kinase 2 (HIPK2): There is no available research from the conducted searches that links this compound to the inhibition of HIPK2.

Cellular Pathway Modulation Studies

The ultimate effect of a compound on a cell is often the result of modulating complex signaling pathways. While specific studies on this compound are lacking, research on the structurally related β-carboline alkaloid, Ethyl β-carboline-3-carboxylate (β-CCE), provides insight into potential mechanisms. Studies have shown that β-CCE can induce apoptosis in cervical cancer cells by increasing intracellular reactive oxygen species (ROS). nih.gov This increase in ROS subsequently activates the p38/MAPK signaling pathway. nih.gov Another study on β-CCE demonstrated that its therapeutic effects are mediated through the activation of the MAPK signaling cascade, involving P38, ERK, and JNK pathways, and promotes apoptosis via c-Jun up-regulation. nih.govspringermedizin.de These findings suggest that quinoline-based carboxylate esters could potentially modulate critical cellular pathways related to oxidative stress and apoptosis, an area that warrants further investigation for this compound.

Oxidative Stress Induction (e.g., Reactive Oxygen Species production)

There is currently no available scientific literature or research data that has investigated the potential of this compound to induce oxidative stress or generate reactive oxygen species (ROS).

Apoptotic Pathway Activation and Mitochondrial Dysfunction

No studies have been published that examine the role of this compound in the activation of apoptotic pathways or the induction of mitochondrial dysfunction.

Elucidation of Structure-Mechanism Relationships through Computational and Experimental Approaches

A search of the scientific literature did not yield any computational or experimental studies focused on elucidating the structure-mechanism relationships of this compound.

Insights from In Vitro and In Vivo Mechanistic Models

There are no available reports on the use of in vitro or in vivo models to investigate the mechanistic pathways of this compound.

Conclusion

Ethyl 8-bromoquinoline-3-carboxylate is a strategically designed chemical compound of significant value in organic synthesis. Its importance is derived not from its direct applications, but from its role as a highly versatile and reactive building block. The presence of a halogen atom at a key position on the stable quinoline (B57606) core, combined with a modifiable ester group, provides chemists with a powerful tool for the construction of complex molecules. This enables the systematic exploration of new chemical space, driving innovation in the critical fields of medicinal chemistry and advanced materials science.

Advanced Applications and Future Research Directions

Development as Lead Compounds for Drug Discovery

The quinoline (B57606) core is a "privileged scaffold" in drug development, forming the basis for a wide array of therapeutic agents. crimsonpublishers.com Ethyl 8-bromoquinoline-3-carboxylate serves as an exemplary starting point or "lead compound" for the discovery of new medicines. The process of evolving a lead compound into a viable drug candidate involves meticulous structural modifications to enhance its therapeutic properties. acs.org

Lead optimization aims to refine a molecule's structure to maximize its interaction with a biological target, thereby increasing potency and selectivity. For quinoline derivatives, this often involves structure-activity relationship (SAR) studies where modifications at various positions of the quinoline ring are correlated with changes in biological activity. mdpi.com

Key optimization strategies applicable to this compound include:

Modification of the C-3 Position: The ethyl carboxylate group is a prime site for modification. It can be hydrolyzed to the corresponding carboxylic acid or converted into a wide range of amides and other ester analogues. For instance, creating a series of amide derivatives by reacting the ester with different amines can explore new interactions within a target's binding pocket, potentially leading to increased potency. nih.gov SAR studies on related quinoline-4-carboxamides have shown that altering substituents at such positions can significantly modulate basicity and permeability, which are crucial for efficacy. acs.org

Functionalization of the C-8 Position: The 8-bromo substituent is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. mdpi.com This allows for the introduction of a diverse array of aryl, heteroaryl, or alkyl groups. Introducing specific substituents at this position can enhance target selectivity and potency by exploiting additional binding interactions. researchgate.net

Core Scaffold Modification: While maintaining the essential quinoline nucleus, minor modifications like introducing small substituents on the carbocyclic ring can fine-tune electronic properties and steric profile, impacting target binding.

A potent compound is of little therapeutic use if it cannot reach its target in the body in sufficient concentrations. Bioavailability and metabolic stability are critical pharmacokinetic properties addressed during lead optimization. sygnaturediscovery.comnumberanalytics.com

For this compound, several strategies can be employed:

Ester-to-Amide Conversion: Esters are often susceptible to hydrolysis by esterase enzymes in the body, leading to rapid metabolism and poor bioavailability. acs.org Converting the ethyl carboxylate group to a more stable amide linkage is a common and effective strategy to improve metabolic stability. nih.gov

Prodrug Approaches: The ester group can be intentionally designed as a prodrug, where it is cleaved in vivo to release the active carboxylic acid form. This can improve properties like membrane permeability. numberanalytics.com Selecting different ester groups (e.g., larger or more complex esters) can modulate the rate of this conversion.

Modulation of Physicochemical Properties: Poor bioavailability can stem from low solubility or permeability. sygnaturediscovery.com Modifications at the C-8 position via cross-coupling can introduce polar groups to improve solubility or fine-tune the lipophilicity (LogP) of the molecule to achieve an optimal balance for membrane permeability. rsc.org For example, reducing a compound's basicity can decrease protonation at physiological pH, leading to enhanced passive permeability and improved oral bioavailability. acs.org

Application as Chemical Probes in Biological Systems

Fluorescent chemical probes are indispensable tools for visualizing and studying biological processes in real-time. researchgate.net Quinoline and its derivatives are known to possess interesting fluorescence properties, making them attractive scaffolds for the development of molecular probes. crimsonpublishers.comnih.gov They can be designed to detect specific ions, biomolecules, or changes in the cellular environment, such as pH. nih.gov

This compound is a promising candidate for development into a chemical probe.

Fluorophore Development: The quinoline ring itself is a fluorophore. nih.gov Its photophysical properties can be tuned by chemical modification. The 8-bromo position allows for the attachment of various functional groups via cross-coupling reactions, which can modulate the fluorescence emission wavelength and intensity. nih.gov

"Turn-On" Sensors: The molecule could be engineered into a "turn-on" fluorescent sensor. For example, a quenching group could be attached via the bromo or ester position, which is then removed upon interaction with a specific analyte (e.g., an enzyme or a metal ion like Zn²⁺), leading to a significant increase in fluorescence. nih.gov

Targeted Imaging: The ester or bromo positions can be used as attachment points for ligands that bind to specific cellular targets, such as proteins or organelles. This enables the targeted delivery of the quinoline fluorophore for high-resolution imaging of subcellular structures or processes, like lipid droplets. crimsonpublishers.com Custom-designed quinoline derivatives have shown promise as biocompatible and water-soluble probes for multimodal diagnostic applications. acs.org

Integration into Hybrid Molecules and Conjugates for Enhanced Bioactivity

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (bioactive structural units) to create a single hybrid molecule. mdpi.com This approach can lead to compounds with improved affinity, better selectivity, or even dual-target activity, which can be advantageous for treating complex diseases like cancer or parasitic infections. mdpi.commdpi.com

The structure of this compound is well-suited for creating hybrid molecules:

The 8-bromo group is an ideal anchor point for coupling with other bioactive molecules. For example, it can be used in reactions to link the quinoline scaffold to other heterocyclic systems like pyrazoline, imidazole, or furan, which are known to possess their own pharmacological activities. mdpi.comnih.gov

The ethyl ester at the C-3 position can be converted to a carboxylic acid and then used to form an amide or ester linkage with another drug or bioactive fragment. nih.gov

This strategy has been successfully used to create quinoline-stilbene conjugates and quinolinone-pyrazoline hybrids, resulting in molecules with potent antioxidant, antimalarial, or anticancer properties. nih.govnih.gov The resulting hybrid may exhibit synergistic effects, where the combined activity is greater than the sum of the individual components. mdpi.com

Exploration in Materials Science and Photochemistry

The application of quinoline derivatives extends beyond biology into materials science and photochemistry, where their electronic and photophysical properties are exploited. scielo.br They are investigated for use in optoelectronic devices, as photosensitizers, and as fluorescent dyes. nih.gov

Future research on this compound in these areas could focus on:

Photophysical Properties: The photophysical properties, including absorption and emission spectra, fluorescence quantum yield, and phosphorescence, can be systematically studied. scielo.br The presence of the heavy bromine atom could potentially enhance intersystem crossing, making the molecule a candidate for applications requiring triplet state formation, such as in photodynamic therapy or as a photosensitizer. A related compound, ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, has been shown to generate reactive oxygen species upon UVA irradiation.

Organic Electronics: The quinoline ring is an electron-deficient system, and its electronic properties can be tuned by substitution. By coupling different aromatic or electron-donating/withdrawing groups at the 8-position, its HOMO/LUMO energy levels can be modified. mdpi.com This tunability makes it a potential building block for organic light-emitting diodes (OLEDs) or other organic electronic materials.

Dye and Pigment Synthesis: The extended π-system of the quinoline core is characteristic of many organic dyes. Further conjugation by adding aromatic systems at the 8-position could shift the absorption spectrum into the visible range, creating novel dyes with specific colors and properties. nih.gov

Computational Chemistry and Cheminformatics for Quinoline Derivatives

Computational methods are now integral to modern chemical research, accelerating the design and discovery of new molecules for various applications. researchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) are widely applied to quinoline derivatives. nih.govnih.govresearchgate.net

For this compound, these computational tools can be used to:

Predict Biological Activity (QSAR): QSAR models establish a mathematical relationship between chemical structure and biological activity. nih.govnih.gov By calculating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of analogues of this compound, a predictive QSAR model can be built. This model can then be used to estimate the activity of newly designed compounds before they are synthesized, saving time and resources. wisdomlib.orgbiointerfaceresearch.com

Investigate Binding Modes (Molecular Docking): Molecular docking simulations can predict how this compound and its derivatives might bind to the active site of a target protein. mdpi.comrsc.org This provides valuable insights into the key interactions (like hydrogen bonds and hydrophobic contacts) responsible for its biological effect and guides the rational design of more potent inhibitors. researchgate.net

Understand Electronic Properties (DFT): DFT calculations can determine the electronic structure, orbital energies (HOMO/LUMO), and reactivity of the molecule. researchgate.net This information is crucial for understanding its photophysical properties, predicting its reactivity in chemical synthesis, and explaining its interaction with biological targets. dntb.gov.ua

Table of Research Directions for this compound

| Application Area | Research Direction | Key Structural Feature(s) | Potential Outcome |

|---|---|---|---|

| Drug Discovery | Optimize potency and selectivity via SAR | 3-Ethyl carboxylate, 8-Bromo group | New drug candidates with higher efficacy |

| Drug Discovery | Improve bioavailability and metabolic stability | 3-Ethyl carboxylate | Compounds with better pharmacokinetic profiles |

| Chemical Biology | Develop as a fluorescent chemical probe | Quinoline core, 8-Bromo group | Tools for real-time biological imaging |

| Medicinal Chemistry | Synthesize hybrid molecules and conjugates | 3-Ethyl carboxylate, 8-Bromo group | Dual-action or synergistic therapeutic agents |

| Materials Science | Explore photophysical and electronic properties | Quinoline core, 8-Bromo group | Novel components for OLEDs or photosensitizers |

| Computational Chemistry | Predict bioactivity and binding using QSAR/docking | Entire molecular structure | Rational design of superior molecules |

Predictive Modeling of Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery. These computational models establish a mathematical correlation between the chemical structure of a compound and its biological activity. For quinoline derivatives, QSAR has been instrumental in identifying structural features that govern their efficacy as anticancer, antibacterial, and antimalarial agents.

While specific QSAR models for this compound are not yet established in published literature, a hypothetical model can be constructed based on known quinoline pharmacophores. Key molecular descriptors would likely include:

Topological Descriptors: Such as the Wiener index and molecular connectivity indices, which describe the size, shape, and degree of branching of the molecule.

Electronic Descriptors: Including the distribution of partial charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electron-withdrawing nature of the bromine atom at the C8 position and the carboxylate group at C3 would significantly influence these parameters.

Spatial Descriptors: Like molecular surface area and volume, which are crucial for understanding how the molecule fits into a biological target.

A predictive model for this compound would aim to correlate these descriptors with potential biological activities, such as cytotoxicity against cancer cell lines or inhibitory activity against microbial enzymes. Modern machine learning algorithms, such as linear discriminant analysis and random forests, can be trained on datasets of known quinoline compounds to predict the activity of new derivatives like this compound. nih.gov

Table 1: Hypothetical Molecular Descriptors for Predictive Modeling of this compound

| Descriptor Type | Specific Descriptor | Predicted Influence on Activity |

| Electronic | HOMO-LUMO Gap | A smaller gap may indicate higher reactivity and potential for interaction with biological targets. |

| Topological | Wiener Index | Relates to molecular branching and compactness, affecting solubility and transport properties. |

| Spatial | Molecular Surface Area | Influences the potential for steric hindrance at a receptor binding site. |

| Constitutional | Molecular Weight | Affects absorption, distribution, metabolism, and excretion (ADME) properties. |

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are powerful computational tools that provide insights into the behavior of a molecule and its interaction with a biological target at an atomic level. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound, docking studies could be employed to screen for potential protein targets. For instance, given the known anticancer properties of many quinoline derivatives, this compound could be docked against the active sites of enzymes crucial for cancer cell proliferation, such as tyrosine kinases or topoisomerases. nih.govresearchgate.net The binding affinity, measured as a docking score, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) would indicate the compound's potential as an inhibitor. nih.gov The bromine atom at the 8-position could potentially form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Molecular Dynamics (MD) Simulations: Following a promising docking result, MD simulations can be performed to study the stability of the ligand-protein complex over time. mdpi.com These simulations model the movements and conformational changes of both the ligand and the protein, providing a more dynamic and realistic picture of the binding event. mdpi.com An MD simulation could reveal, for example, whether the initial binding pose predicted by docking is stable or if the ligand shifts to a different, more favorable conformation within the binding pocket. This information is invaluable for optimizing the structure of the lead compound to enhance its binding affinity and selectivity. mdpi.com

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target

| Parameter | Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding affinity, suggesting potent inhibitory potential. |

| Hydrogen Bonds | 2 | Interactions with key amino acid residues (e.g., with the carbonyl oxygen of the ester). |

| Halogen Bonds | 1 | The C8-bromo group interacting with a carbonyl or nitro group on a protein residue. |

| Hydrophobic Interactions | 5 | The quinoline ring system interacting with nonpolar amino acid residues in the binding pocket. |

Challenges and Opportunities in Quinoline Research

The field of quinoline chemistry, while mature, continues to present both challenges and exciting opportunities.

Challenges:

Synthesis and Functionalization: The selective functionalization of the quinoline ring, particularly at sterically hindered positions like C8, can be challenging. rsc.org Developing efficient, high-yield, and environmentally friendly synthetic methods remains a key focus. nih.govresearchgate.net

Bioavailability and Toxicity: A significant hurdle in the development of quinoline-based drugs is overcoming issues of poor bioavailability and potential toxicity. nih.gov The planar nature of the quinoline scaffold can lead to intercalation with DNA, which can be a mechanism for anticancer activity but also a source of toxicity to healthy cells.

Drug Resistance: As with many antimicrobial and anticancer agents, the emergence of drug resistance is a major challenge for quinoline-based therapies. nih.gov

Opportunities:

Hybrid Molecules: A promising strategy to enhance biological activity and overcome resistance is the creation of hybrid molecules, where the quinoline scaffold is combined with other pharmacologically active moieties. nih.gov This can lead to compounds with dual modes of action. nih.gov

Targeted Drug Delivery: The development of novel drug delivery systems can help to improve the bioavailability and reduce the off-target toxicity of quinoline derivatives.

Exploring New Biological Targets: The vast chemical space of quinoline derivatives offers the potential to discover inhibitors for novel biological targets, expanding their therapeutic applications beyond traditional areas. nih.gov

Future Perspectives for this compound Research

The research trajectory for this compound is poised for significant advancement, leveraging the computational and synthetic strategies developed for the broader class of quinoline compounds.

Future research should prioritize the following:

Systematic Biological Screening: The compound should be screened against a wide range of cancer cell lines and microbial strains to identify its primary biological activities.

Computational Target Identification: A comprehensive "reverse docking" approach, where the molecule is docked against a large library of known protein structures, could rapidly identify high-probability biological targets.

In-depth Mechanistic Studies: Once a primary biological activity and target are identified, detailed biochemical and biophysical assays are needed to elucidate the precise mechanism of action.

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a focused library of analogues of this compound will be crucial. This would involve modifying the substituents at the C3 and C8 positions and potentially other positions on the quinoline ring to understand the structural requirements for optimal activity. nih.gov For example, replacing the ethyl ester with other esters or amides, and substituting the bromine with other halogens or functional groups, would provide valuable SAR data.

Pharmacokinetic Profiling: Early assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties will be essential to determine its drug-like potential. nih.gov

By systematically applying these modern drug discovery strategies, the full therapeutic potential of this compound can be explored and potentially realized.

Q & A

Q. What are the standard synthetic routes for Ethyl 8-bromoquinoline-3-carboxylate, and how are reaction conditions optimized?

this compound is synthesized via halogenation and esterification. A representative method involves reacting 4-hydroxyquinoline-3-carboxylate derivatives with phosphorus oxychloride (POCl₃) at 80°C for 3 hours, followed by bromination . Key optimization parameters include:

- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but risk decomposition.

- Solvent : POCl₃ acts as both solvent and halogenating agent.

- Workup : Precipitation in ice-water yields crude product, purified via recrystallization. Characterization by ¹H NMR (e.g., δ 9.26 ppm for quinoline protons) and mass spectrometry (m/z 314.01 [M+H]⁺) confirms purity .

Q. How is this compound characterized crystallographically, and what software is recommended for structural refinement?

Single-crystal X-ray diffraction is the gold standard. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . Key steps:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Apply full-matrix least-squares on F² with anisotropic displacement parameters.

- Validation : Check R-factor convergence (R₁ < 0.05 for high-quality data).

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at C8) influence the reactivity and biological activity of quinoline-3-carboxylate derivatives?

Substituent positioning alters electronic and steric properties, impacting binding to biological targets. Comparative studies show:

- Bromine at C8 : Enhances electrophilicity, facilitating nucleophilic substitution reactions.

- Activity trends : this compound exhibits higher cytotoxicity (IC₅₀ ~ 5 µM) compared to C6-bromo analogs (IC₅₀ ~ 12 µM) due to improved DNA intercalation . Table 1 : Similarity indices of analogs (based on functional groups and activity):

| Compound | Bromine Position | Similarity Index |

|---|---|---|

| This compound | C8 | 0.91 |

| Ethyl 6-bromoquinoline-3-carboxylate | C6 | 0.85 |

| Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate | C4, C8 | 0.88 |

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

Discrepancies often arise from solvation effects or tautomerism. Methodological strategies include:

- Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency.

- 2D NMR : Employ COSY and HSQC to assign ambiguous protons/carbons.